1-[(4-CHLOROPHENYL)METHYL]PYRIDIN-1-IUM CHLORIDE
Overview
Description
1-[(4-Chlorophenyl)methyl]pyridin-1-ium chloride: is an organic compound with the molecular formula C12H13ClN2 . It is a pyridinium salt, which is a class of compounds known for their diverse applications in various fields, including chemistry, biology, and medicine. This compound is characterized by the presence of a pyridinium ion substituted with a 4-chlorobenzyl group.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-[(4-Chlorophenyl)methyl]pyridin-1-ium chloride can be synthesized through the reaction of 4-chlorobenzyl chloride with pyridine in the presence of a suitable base. The reaction typically occurs under reflux conditions, and the product is isolated by precipitation or extraction methods .
Industrial Production Methods: Industrial production of this compound involves similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions: 1-[(4-Chlorophenyl)methyl]pyridin-1-ium chloride undergoes various chemical reactions, including:
Nucleophilic substitution: The chloride ion can be replaced by other nucleophiles, leading to the formation of different derivatives.
Oxidation and reduction: The compound can participate in redox reactions, altering its oxidation state and forming new products.
Addition reactions: The pyridinium ring can undergo addition reactions with electrophiles or nucleophiles.
Common Reagents and Conditions:
Nucleophilic substitution: Common reagents include sodium hydroxide, potassium carbonate, and other nucleophiles.
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted pyridinium salts, while oxidation and reduction can lead to different oxidation states of the compound .
Scientific Research Applications
Chemistry: 1-[(4-Chlorophenyl)methyl]pyridin-1-ium chloride is used as an intermediate in organic synthesis. It serves as a building block for the preparation of more complex molecules and is involved in the synthesis of various pharmaceuticals and agrochemicals .
Biology: In biological research, this compound is used to study the interactions between pyridinium salts and biological molecules. It can act as a model compound for investigating the behavior of similar structures in biological systems .
Medicine: Its structural features make it a candidate for designing molecules with therapeutic properties .
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its reactivity and stability make it suitable for various industrial processes .
Mechanism of Action
The mechanism of action of 1-[(4-Chlorophenyl)methyl]pyridin-1-ium chloride involves its interaction with molecular targets in biological systems. The compound can bind to specific receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
- 1-(4-(Aminomethyl)phenyl)pyridin-1-ium chloride
- 1-(4-Chlorophenyl)pyridin-1-ium chloride
- 1-(4-Methylphenyl)pyridin-1-ium chloride
Uniqueness: 1-[(4-Chlorophenyl)methyl]pyridin-1-ium chloride is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, stability, and interactions with biological targets .
Properties
IUPAC Name |
1-[(4-chlorophenyl)methyl]pyridin-1-ium;chloride | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11ClN.ClH/c13-12-6-4-11(5-7-12)10-14-8-2-1-3-9-14;/h1-9H,10H2;1H/q+1;/p-1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HUTSBVXDBVSSMZ-UHFFFAOYSA-M | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=[N+](C=C1)CC2=CC=C(C=C2)Cl.[Cl-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11Cl2N | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.12 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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